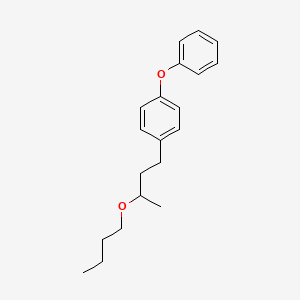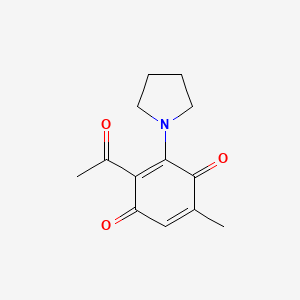
2-Acetyl-5-methyl-3-(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-5-methyl-3-(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione is a complex organic compound featuring a pyrrolidine ring attached to a cyclohexa-2,5-diene-1,4-dione structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-5-methyl-3-(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Attachment to the Cyclohexa-2,5-diene-1,4-dione Core: The pyrrolidine ring is then attached to the cyclohexa-2,5-diene-1,4-dione core through nucleophilic substitution reactions. This step often requires the use of strong bases or catalysts to facilitate the reaction.
Acetylation and Methylation: The final steps involve the acetylation and methylation of the compound to achieve the desired structure. These reactions are typically carried out using acetic anhydride and methyl iodide, respectively, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetyl-5-methyl-3-(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroquinones.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Acetyl-5-methyl-3-(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is investigated for its biological activity, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds and materials.
Mécanisme D'action
The mechanism of action of 2-Acetyl-5-methyl-3-(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the cyclohexa-2,5-diene-1,4-dione core play crucial roles in binding to these targets, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2,5-dione: A simpler analog with similar structural features but lacking the acetyl and methyl groups.
Cyclohexa-2,5-diene-1,4-dione: The core structure without the pyrrolidine ring.
2-Acetyl-5-methylcyclohexa-2,5-diene-1,4-dione: Similar structure but without the pyrrolidine ring.
Uniqueness
2-Acetyl-5-methyl-3-(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione is unique due to the combination of the pyrrolidine ring and the cyclohexa-2,5-diene-1,4-dione core, along with the acetyl and methyl groups. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
63076-95-9 |
|---|---|
Formule moléculaire |
C13H15NO3 |
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
2-acetyl-5-methyl-3-pyrrolidin-1-ylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C13H15NO3/c1-8-7-10(16)11(9(2)15)12(13(8)17)14-5-3-4-6-14/h7H,3-6H2,1-2H3 |
Clé InChI |
GBUQFFDJBVXSAT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C(=C(C1=O)N2CCCC2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(2-Methylpropane-2-sulfonyl)ethyl]benzene](/img/structure/B14493582.png)
![N-[1-Hydroxy-2-(hydroxymethyl)butan-2-yl]-3-oxobutanamide](/img/structure/B14493598.png)

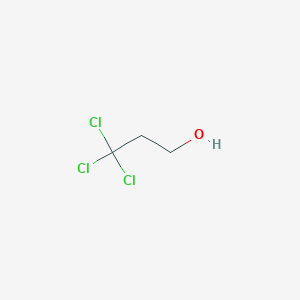
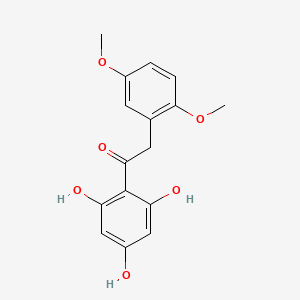
![{1-[(Hydrazinylmethylidene)amino]propyl}phosphonic acid](/img/structure/B14493635.png)
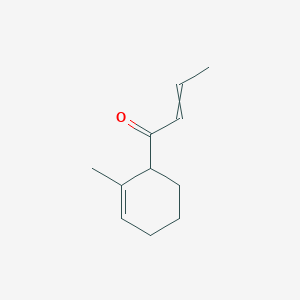
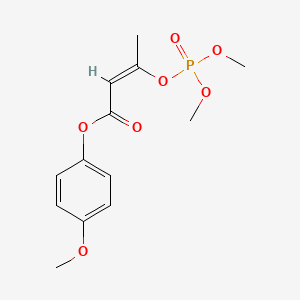
![3,3'-[(Diethylsilanediyl)bis(oxy)]bis(3-methyloctan-2-one)](/img/structure/B14493655.png)


